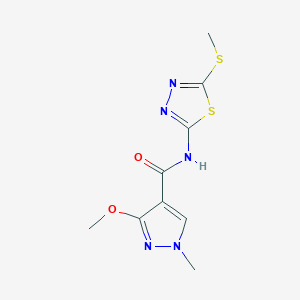

3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is an organic compound featuring a blend of unique functional groups This compound comprises a pyrazole ring, which is substituted with methoxy, methyl, and carboxamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide generally involves several steps:

Formation of Thiadiazole Ring

Starting with suitable precursor compounds, the thiadiazole ring is synthesized through a series of cyclization reactions involving reagents like hydrazine, carbon disulfide, and methyl iodide.

Reaction conditions typically involve heating at elevated temperatures under reflux conditions in a polar solvent.

Substitution on the Pyrazole Ring

The pyrazole ring is often formed via a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.

The methoxy and methyl groups are introduced via nucleophilic substitution reactions.

Coupling of the Rings

The final step involves coupling the thiadiazole and pyrazole rings through a condensation reaction in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial synthesis might involve optimizing the reaction conditions to maximize yield and minimize byproducts. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo oxidation to introduce additional functionalities, often using reagents like hydrogen peroxide or permanganates.

Reduction: : This compound may be reduced to modify its oxidation state, typically using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄).

Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the aromatic rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

Substitution: : Alkyl halides, Grignard reagents.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Conversion to alcohols or amines.

Substitution: : Derivatives with varied functional groups based on the substituent introduced.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1. Antibacterial Activity:

Research indicates that derivatives of thiadiazoles, including those similar to 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, have shown considerable antibacterial effects against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) Studies: Studies have demonstrated that certain thiadiazole derivatives exhibit effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The MIC values for these compounds often fall below those of standard antibiotics .

2. Antifungal Activity:

Thiadiazole derivatives have also been assessed for their antifungal properties. Compounds with the thiadiazole ring have demonstrated activity against fungi like Aspergillus niger and Candida albicans, indicating their potential as antifungal agents .

Anticancer Applications

1. Cytotoxicity Studies:

The compound's structure suggests potential anticancer properties. Research has highlighted that various 1,3,4-thiadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values indicate significant cytotoxic effects at low concentrations:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3-Methoxy derivative | MCF-7 | 0.28 |

| 3-Methoxy derivative | HCT116 | 3.29 |

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .

2. Mechanism of Action:

The mechanism by which these compounds exert their cytotoxic effects may involve interaction with cellular targets such as tubulin or DNA synthesis pathways. Structure-activity relationship studies have indicated that specific substituents on the thiadiazole ring are crucial for enhancing biological activity .

Other Therapeutic Applications

1. Anti-parasitic Activity:

Some studies have explored the anti-parasitic potential of thiadiazole derivatives. For example, compounds similar to the one discussed have been investigated for their efficacy against Trypanosoma species, which cause diseases like Chagas disease and sleeping sickness . This highlights the versatility of thiadiazoles in addressing various infectious diseases.

2. Anti-inflammatory Effects:

Emerging research suggests that certain thiadiazole derivatives may possess anti-inflammatory properties, further broadening their therapeutic applications beyond antimicrobial and anticancer activities .

Mecanismo De Acción

The mechanism of action of 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on its application. For example, in medicinal chemistry, it might inhibit specific enzymes involved in disease progression, while in industrial chemistry, it could participate in catalytic processes.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: : Compounds with similar thiadiazole rings but different substitutions.

Pyrazole Derivatives: : Compounds containing pyrazole rings with varied functional groups.

Methoxy-Substituted Aromatics: : Compounds featuring methoxy groups on aromatic rings.

Unique Features

The unique combination of functional groups in 3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide distinguishes it from other compounds. Its dual ring structure and diverse substituents afford it unique reactivity and potential for varied applications across different fields.

Actividad Biológica

3-methoxy-1-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current literature on its biological properties, including anticancer and antiviral activities, supported by case studies and research findings.

Chemical Structure

The compound features a pyrazole core linked to a thiadiazole moiety, which is known for its diverse biological activities. The presence of methoxy and methylthio groups may influence its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to the compound . For instance, a study reported that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to 22.19 µM .

Case Study: Cytotoxic Evaluation

In one evaluation, compounds structurally related to this compound were tested against various cancer cell lines using the MTT assay. The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 22.19 |

| Compound B | SK-MEL-2 (Skin) | 5.41 |

| Compound C | HCT15 (Colon) | 12.57 |

These findings suggest that similar compounds could exhibit potent anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been documented. For example, certain pyrazolo[3,4-d]pyrimidine compounds demonstrated effective inhibition against respiratory syncytial virus (RSV) with EC50 values between 5–28 μM . This indicates that modifications in the pyrazole structure can lead to enhanced antiviral activity.

Case Study: Antiviral Evaluation

In a comparative study of antiviral agents:

| Compound | Virus Target | EC50 (µM) |

|---|---|---|

| Compound D | HCV | 6.7 |

| Compound E | HIV-1 | 3.98 |

These results underscore the potential for developing antiviral therapies based on the structural framework of this compound.

The mechanisms underlying the biological activity of this compound likely involve several pathways:

- Inhibition of Kinases : Similar compounds have shown to inhibit ERK1/2 pathways which are crucial in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

- Antiviral Mechanisms : The inhibition of viral replication may be linked to interference with viral RNA synthesis or protein translation processes.

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S2/c1-14-4-5(7(13-14)16-2)6(15)10-8-11-12-9(17-3)18-8/h4H,1-3H3,(H,10,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEUFWICKOTGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.